molecular formula C14H20O3 B8366863 Methyl [4-(isopentyloxy)phenyl]acetate

Methyl [4-(isopentyloxy)phenyl]acetate

Cat. No.: B8366863
M. Wt: 236.31 g/mol
InChI Key: PHHUIFGHVTUPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-(isopentyloxy)phenyl]acetate is a phenylacetic acid derivative featuring a methyl ester group and a 4-isopentyloxy substituent on the aromatic ring. Its molecular formula is C₁₄H₂₀O₃, with a molecular weight of 236.31 g/mol. This compound is primarily utilized in organic synthesis and pharmaceutical research as an intermediate for drug candidates or functional materials .

Properties

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

methyl 2-[4-(3-methylbutoxy)phenyl]acetate

InChI

InChI=1S/C14H20O3/c1-11(2)8-9-17-13-6-4-12(5-7-13)10-14(15)16-3/h4-7,11H,8-10H2,1-3H3

InChI Key

PHHUIFGHVTUPHB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCOC1=CC=C(C=C1)CC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Methyl 4-Methoxyphenylacetate (C₁₀H₁₂O₃)

  • Molecular Weight : 180.20 g/mol .
  • Key Differences : Replaces isopentyloxy with a smaller methoxy group (OCH₃).
  • Impact: Solubility: Higher polarity due to the methoxy group enhances water solubility compared to the lipophilic isopentyl chain.

Ethyl [4-(Benzyloxy)phenyl]acetate (C₁₇H₁₈O₃)

  • Molecular Weight : 270.32 g/mol .
  • Key Differences : Ethyl ester instead of methyl, and benzyloxy (PhCH₂O-) substituent.
  • Applications: Benzyloxy derivatives are common intermediates in drug synthesis due to their ease of deprotection .

Methyl 2-[4-(Chloromethyl)phenyl]acetate (C₁₀H₁₁ClO₂)

  • Molecular Weight : 198.65 g/mol .
  • Key Differences : Chloromethyl (-CH₂Cl) substituent instead of isopentyloxy.
  • Impact :
    • Reactivity : The chloromethyl group enables nucleophilic substitution, making it a versatile precursor for further functionalization .

Functional Analogues

Methyl (4-Iodophenyl)acetate (C₉H₉IO₂)

  • Molecular Weight : 276.07 g/mol .
  • Key Differences : Iodo substituent instead of isopentyloxy.
  • Impact :
    • Electronic Effects : The electron-withdrawing iodine atom deactivates the aromatic ring, directing electrophilic substitutions to specific positions.
    • Applications : Useful in Suzuki-Miyaura cross-coupling reactions for biaryl synthesis .

Methyl [4-(Glycidyloxy)phenyl]acetate (C₁₂H₁₄O₄)

  • Molecular Weight : 222.24 g/mol .
  • Key Differences : Glycidyloxy (epoxide-containing) substituent.
  • Impact :
    • Reactivity : The epoxide group enables ring-opening reactions, useful in polymer chemistry or covalent bonding strategies .

Key Research Findings

Synthetic Utility : this compound’s isopentyloxy group can act as a protective moiety in multistep syntheses, similar to benzyloxy groups in related compounds .

Thermal Stability : Branched alkoxy groups (e.g., isopentyloxy) enhance thermal stability compared to linear chains, as seen in analogous high-temperature applications .

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